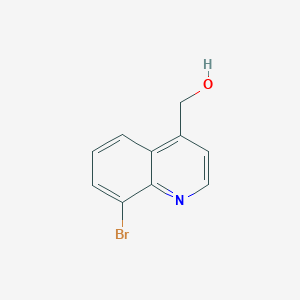

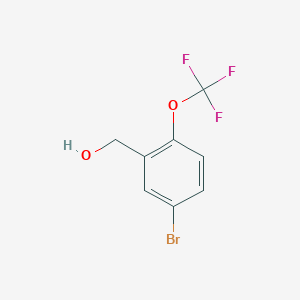

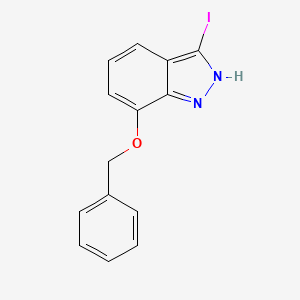

3-(3-bromophenyl)-1H-pyrazol-4-amine

説明

3-(3-bromophenyl)-1H-pyrazol-4-amine, also known as 3-bromophenylpyrazolamine, is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a member of the pyrazolamine family, which consists of compounds that contain an amine group and a pyrazole ring. 3-bromophenylpyrazolamine is of particular interest due to its unique properties, such as its high solubility in water and its ability to form complexes with metals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research involving 3-bromophenylpyrazolamine.

科学的研究の応用

Synthesis and Structural Analysis

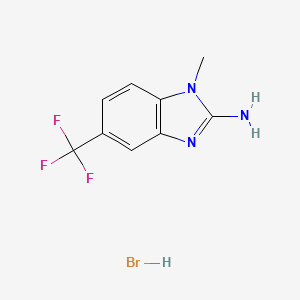

- A study by Ö. Tamer et al. (2016) focused on synthesizing and analyzing the molecular structure of a closely related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. This research provided insights into the stability and intramolecular charge transfer of similar compounds, hinting at potential applications in nonlinear optical properties (Ö. Tamer et al., 2016).

Chemical Synthesis Techniques

- S. P. Veettil and K. Haridas (2010) synthesized a compound involving 3-(4-bromophenyl)-1H-pyrazol-4-amine, demonstrating advanced techniques in chemical synthesis and highlighting the potential for creating complex molecular structures (S. P. Veettil & K. Haridas, 2010).

Antimicrobial Applications

- Research conducted by H. A. El‐Wahab et al. (2015) explored the antimicrobial properties of compounds related to 3-(3-bromophenyl)-1H-pyrazol-4-amine. This study emphasized the potential of these compounds in enhancing the antimicrobial effects of polyurethane varnishes and printing ink pastes (H. A. El‐Wahab et al., 2015).

Anticancer Activity

- The study by Aladdin M. Srour et al. (2018) on derivatives of 1,3,4-trisubstituted pyrazole, related to 3-(3-bromophenyl)-1H-pyrazol-4-amine, revealed significant anticancer activity against various human cancer cell lines. This suggests the potential of such compounds in developing new cancer therapies (Aladdin M. Srour et al., 2018).

Fluorescent Properties for Sensing and Imaging

- A study by M. Ibrahim et al. (2016) on pyrazoline derivatives, closely related to the compound , examined their fluorescent properties. These findings point towards applications in sensing and imaging technologies (M. Ibrahim et al., 2016).

Catalysis and Chemical Reactions

- Research by A. Togni et al. (1996) involved the use of chiral ferrocenyl pyrazole ligands, related to 3-(3-bromophenyl)-1H-pyrazol-4-amine, in palladium-catalyzed asymmetric allylic amination. This demonstrates the role of such compounds in catalysis and facilitating specific chemical reactions (A. Togni et al., 1996).

Antibacterial Properties

- A study by C. Feng et al. (2018) focused on the synthesis and antibacterial activity of pyrazole Schiff bases, which include structures similar to 3-(3-bromophenyl)-1H-pyrazol-4-amine. These compounds exhibited potential as antibacterial agents (C. Feng et al., 2018).

作用機序

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

Similar compounds have been noted for their biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

A related compound, a pyrazoline derivative, was found to have a confirmed nontoxic acetylcholinesterase inhibitory effect .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

特性

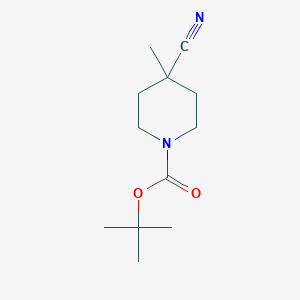

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWAJOCDHZIWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

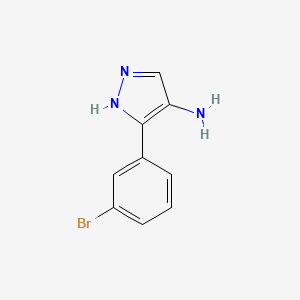

![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)

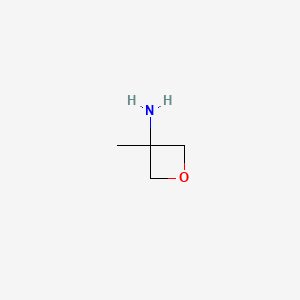

![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)